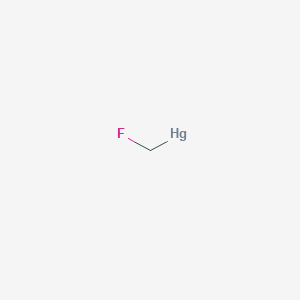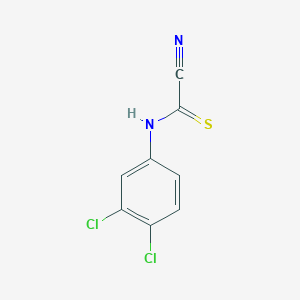
Fluoromethylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoromethylmercury is an organomercury compound where a fluoromethyl group is bonded to a mercury atom This compound is of interest due to its unique chemical properties and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoromethylmercury can be synthesized through the reaction of methylmercury chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the product. The general reaction is as follows:
CH3HgCl+AgF→CH3HgF+AgCl
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the specialized conditions required for its synthesis. in a controlled laboratory setting, the synthesis can be scaled up by carefully managing the reaction conditions and using appropriate safety measures to handle the toxic reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoromethylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) fluoride and formaldehyde.
Reduction: Reduction reactions are less common due to the stability of the mercury-carbon bond.
Substitution: The fluorine atom in this compound can be substituted by other halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Mercury(II) fluoride and formaldehyde.
Substitution: Methylmercury halides (e.g., methylmercury chloride, methylmercury bromide).
Applications De Recherche Scientifique
Fluoromethylmercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a tool for studying mercury toxicity.
Industry: Limited industrial applications due to its toxicity, but it can be used in specialized chemical processes.
Mécanisme D'action
The mechanism by which fluoromethylmercury exerts its effects involves the interaction of the mercury atom with biological molecules, particularly thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions and lead to toxicity. The molecular targets include enzymes involved in cellular respiration and antioxidant defense, leading to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Fluoromethylmercury can be compared with other organomercury compounds such as methylmercury chloride, methylmercury bromide, and ethylmercury. The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and reactivity in certain reactions. Similar compounds include:
- Methylmercury chloride
- Methylmercury bromide
- Ethylmercury
This compound is unique due to its specific reactivity patterns and the influence of the fluorine atom on its chemical behavior.
Propriétés
Numéro CAS |
420-08-6 |
|---|---|
Formule moléculaire |
CH2FHg |
Poids moléculaire |
233.62 g/mol |
Nom IUPAC |
fluoromethylmercury |
InChI |
InChI=1S/CH2F.Hg/c1-2;/h1H2; |
Clé InChI |
PLBPPKJNZYOGFM-UHFFFAOYSA-N |
SMILES canonique |
C(F)[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)












